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Introduction
The All-Fifty-Two (AF10) protein, also known as MLLT10, is a critical factor in chromatin

regulation and gene transcription. It is frequently implicated in aggressive forms of leukemia

through chromosomal translocations, most notably forming the MLL-AF10 fusion protein. AF10
functions, in part, by recruiting the DOT1L histone methyltransferase to specific chromatin loci,

leading to the methylation of histone H3 at lysine 79 (H3K79). This modification is a key

epigenetic mark associated with active transcription. Understanding the precise genomic

locations where AF10 binds is crucial for elucidating its role in both normal cellular processes

and in the pathogenesis of diseases like leukemia.

These application notes provide a comprehensive overview and detailed protocols for several

state-of-the-art techniques to map AF10 binding sites across the genome and to identify its

protein interaction partners on chromatin. The methodologies described include the established

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) and the more recent, higher-resolution

Cleavage Under Targets and Release Using Nuclease (CUT&RUN). Additionally, protocols for

identifying the AF10 interactome using Affinity Purification-Mass Spectrometry (AP-MS) and

Proximity-Dependent Biotinylation (BioID) are provided, along with a method for in-situ

validation of protein interactions.
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Section 1: Genome-Wide Mapping of AF10 Binding
Sites
The primary goal of mapping AF10 binding sites is to identify the genes and regulatory

elements it directly targets. ChIP-Seq has been the conventional method, while CUT&RUN and

CUT&Tag offer significant advantages in sensitivity and resolution.

Quantitative Comparison of Genome-Wide Mapping
Techniques
The choice of technique often depends on the available sample amount, the desired resolution,

and throughput. CUT&RUN generally offers a higher signal-to-noise ratio and requires

significantly fewer cells than traditional ChIP-Seq, making it ideal for rare cell populations.[1][2]

CUT&Tag is a faster assay but is currently considered more robust for histone modifications

than for transcription factors.[3]

Feature ChIP-Seq CUT&RUN CUT&Tag

Starting Cell Number 1–10 million cells
1,000–500,000

cells[1][4]

~100,000 cells

(optimized for

histones)[5]

Resolution
~100–300 bp (limited

by sonication)

~50 bp (nuclease

digestion at binding

site)[1]

High, similar to

CUT&RUN[5]

Signal-to-Noise Ratio
Moderate; can have

high background

High; low background

due to targeted

cleavage[1]

High; low

background[2]

Protocol Length 2–3 days[4] 1–2 days[4] ~1 day

Sequencing Depth
20–40 million

reads/sample

3–8 million

reads/sample[4][5]

3–8 million

reads/sample[2]

Best For

Well-established

targets, large cell

numbers

Transcription factors,

cofactors, rare cell

types

Histone PTMs,

streamlined workflow
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Protocol 1.1: Chromatin Immunoprecipitation
Sequencing (ChIP-Seq) for AF10
Principle: This protocol describes the covalent cross-linking of proteins to DNA in living cells,

followed by chromatin fragmentation, immunoprecipitation of AF10-DNA complexes, and

subsequent high-throughput sequencing of the associated DNA.[6][7]

Materials:

Leukemia cell lines (e.g., MV4-11, MOLM-13)

Formaldehyde (37%)

Glycine

Cell Lysis Buffer (e.g., RIPA buffer)

Nuclear Lysis Buffer

ChIP Dilution Buffer

Protease Inhibitor Cocktail

Sonicator (e.g., Bioruptor)

ChIP-validated anti-AF10 antibody

IgG control antibody

Protein A/G magnetic beads

Wash Buffers (Low Salt, High Salt, LiCl)

TE Buffer

RNase A

Proteinase K
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Phenol:Chloroform:Isoamyl Alcohol

DNA purification kit

NGS library preparation kit

Procedure:

Cell Cross-linking:

Harvest approximately 10-20 million cells per ChIP reaction.

Resuspend cells in fresh media and add formaldehyde to a final concentration of 1%.

Incubate for 10 minutes at room temperature with gentle rotation.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Incubate for 5 minutes.

Wash cells twice with ice-cold PBS. The cell pellet can be stored at -80°C.[7]

Chromatin Preparation:

Lyse cells in Cell Lysis Buffer, followed by Nuclear Lysis Buffer containing protease

inhibitors.

Sonicate the nuclear lysate to shear chromatin to an average size of 200-600 bp.

Optimization is critical; check fragment size on an agarose gel.

Immunoprecipitation:

Dilute the sheared chromatin in ChIP Dilution Buffer. Save a small aliquot as the "input"

control.

Pre-clear the chromatin with Protein A/G magnetic beads.

Incubate the pre-cleared chromatin with 5-10 µg of anti-AF10 antibody or IgG control

overnight at 4°C with rotation.
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Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate

for 2-4 hours at 4°C.

Washing and Elution:

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash

Buffer, and finally twice with TE Buffer.

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M

NaHCO₃).

Reverse Cross-links and DNA Purification:

Add NaCl to the eluates and the input sample and incubate at 65°C for 4-6 hours to

reverse the cross-links.

Treat with RNase A and then Proteinase K.

Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or a

DNA purification column.

Library Preparation and Sequencing:

Quantify the purified DNA.

Prepare sequencing libraries according to the manufacturer's protocol.

Perform high-throughput sequencing.

Cell & Chromatin Preparation Immunoprecipitation DNA Analysis
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Caption: Workflow for AF10 Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Protocol 1.2: Cleavage Under Targets and Release Using
Nuclease (CUT&RUN) for AF10
Principle: CUT&RUN is an in situ method where an anti-AF10 antibody is used to tether a

Protein A-Micrococcal Nuclease (pA-MNase) fusion protein to AF10's genomic binding sites in

permeabilized, non-crosslinked cells. Activation of the nuclease cleaves the surrounding DNA,

which then diffuses out of the nucleus for collection and sequencing.[1] This method avoids

formaldehyde cross-linking and immunoprecipitation, resulting in lower backgrounds and higher

resolution.[4]

Materials:

Cell lines (100,000 to 500,000 cells per reaction)

Concanavalin A-coated magnetic beads

Wash Buffer (e.g., 20 mM HEPES, 150 mM NaCl)

Digitonin

Antibody Buffer (Wash Buffer + 0.05% Digitonin)

Anti-AF10 antibody and IgG control

pA-MNase fusion protein

Calcium Chloride (CaCl₂)

STOP Buffer (containing EDTA and EGTA)

DNA purification kit

NGS library preparation kit

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://m.youtube.com/watch?v=6ldf36juPlA
https://m.youtube.com/watch?v=8UQL64zr5Zg
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation and Permeabilization:

Harvest cells and wash them with Wash Buffer.

Bind the cells to activated Concanavalin A beads.

Permeabilize the cell membrane by incubating with Antibody Buffer containing digitonin.

The nuclear membrane should remain intact.[4]

Antibody Binding:

Incubate the permeabilized cells with the primary antibody (anti-AF10 or IgG control) for 2

hours at room temperature or overnight at 4°C.

pA-MNase Binding:

Wash the cells to remove unbound primary antibody.

Incubate with pA-MNase, which will bind to the antibody at the target sites.

Targeted Chromatin Digestion:

Wash away unbound pA-MNase.

Chill the samples to 0°C and initiate cleavage by adding CaCl₂. Incubate on ice for 30

minutes.

Stop the reaction by adding STOP Buffer.

Release and Purification of DNA Fragments:

Incubate at 37°C for 30 minutes to release the cleaved chromatin fragments into the

supernatant.

Separate the beads using a magnet and carefully collect the supernatant containing the

target DNA.
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Purify the DNA from the supernatant using a DNA purification column kit suitable for small

fragments.

Library Preparation and Sequencing:

Proceed with library preparation and sequencing. Due to the low DNA yield, use a library

preparation kit optimized for low-input DNA.
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Caption: Workflow for AF10 CUT&RUN.

Section 2: Identification of AF10-Interacting Proteins
on Chromatin
Identifying the proteins that interact with AF10 on chromatin is key to understanding its

function. AP-MS can identify stable interaction partners, while BioID is suited for transient or

proximal proteins.

Protocol 2.1: Affinity Purification-Mass Spectrometry
(AP-MS) for AF10 Interactome
Principle: A tagged version of AF10 (e.g., FLAG-AF10 or Biotin-AF10) is expressed in cells.

The AF10 protein complex is then purified from nuclear extracts using affinity beads, and the

co-purifying proteins are identified by mass spectrometry.

Procedure:

Stable Cell Line Generation:
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Clone AF10 cDNA into a mammalian expression vector with an affinity tag (e.g., SFB-tag:

S-protein, FLAG, Streptavidin-binding peptide).

Transfect into a suitable cell line (e.g., HEK293T) and select for stable expression.

Cell Culture and Lysis:

Expand the stable cell line.

Harvest cells and perform nuclear extraction to enrich for chromatin-associated proteins.

Tandem Affinity Purification (TAP):

Incubate the nuclear extract with the first affinity resin (e.g., Streptavidin beads).

Wash the beads extensively to remove non-specific binders.

Elute the protein complexes from the first resin (e.g., with biotin).

Incubate the eluate with the second affinity resin (e.g., anti-FLAG beads).

Perform a second round of extensive washes.

Sample Preparation for Mass Spectrometry:

Elute the final purified complexes.

Separate proteins by SDS-PAGE and perform in-gel trypsin digestion, or perform on-bead

digestion.

LC-MS/MS Analysis:

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome

Discoverer). Specific interactors are determined by comparing against control purifications

(e.g., empty vector).
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Caption: General workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol 2.2: Proximity-Dependent Biotinylation (BioID)
for AF10
Principle: AF10 is fused to a promiscuous biotin ligase (e.g., TurboID). When expressed in cells

and supplied with biotin, the ligase releases activated biotin, which covalently labels proteins

within a close proximity (~10-20 nm).[8] These biotinylated proteins are then purified and

identified by mass spectrometry.

Procedure:

Construct Generation:

Fuse the coding sequence of TurboID to the N- or C-terminus of AF10 in an expression

vector.

Cell Line Generation:

Establish a cell line that inducibly or constitutively expresses the AF10-TurboID fusion

protein.

Biotin Labeling:

Culture the cells and induce expression of the fusion protein if necessary.

Add biotin to the culture medium and incubate for the optimized duration (e.g., 10 minutes

for TurboID, 18-24 hours for BirA*).

Cell Lysis and Pulldown:
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Harvest and lyse the cells under denaturing conditions (e.g., using RIPA buffer) to disrupt

protein complexes but preserve the covalent biotin tag.

Incubate the lysate with streptavidin-coated magnetic beads to capture all biotinylated

proteins.

Perform stringent washes to remove non-specific proteins.

Mass Spectrometry:

Perform on-bead trypsin digestion of the captured proteins.

Analyze the resulting peptides by LC-MS/MS.

Identify specific proximal proteins by comparing results to a negative control (e.g., cells

expressing TurboID alone).

Section 3: AF10 Signaling and Regulatory Context
AF10 is a key component of a signaling pathway that regulates gene expression through

histone modification. Its interaction with DOT1L is central to this function, particularly in the

context of MLL-rearranged leukemias.

AF10-DOT1L Signaling Pathway
In leukemias driven by MLL fusion proteins, the MLL portion of the chimera targets the complex

to specific gene loci, such as the HOXA gene cluster. The AF10 portion then recruits DOT1L.

This targeted recruitment leads to aberrant H3K79 hypermethylation at these loci, driving

sustained expression of pro-leukemic genes and blocking hematopoietic differentiation.

Understanding this pathway is critical for developing targeted therapies, such as DOT1L

inhibitors.
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Caption: AF10-mediated recruitment of DOT1L and H3K79 methylation in leukemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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